A Technical Guide to the Synthesis of Dimethylthiocarbamoyl Chloride from Tetramethylthiuram Disulfide
A Technical Guide to the Synthesis of Dimethylthiocarbamoyl Chloride from Tetramethylthiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethylthiocarbamoyl chloride, a vital reagent in organic chemistry, from tetramethylthiuram disulfide. This document provides a comprehensive overview of the synthetic process, including the underlying reaction mechanism, detailed experimental protocols, and critical process parameters. The information is tailored for professionals in research, chemical development, and pharmaceutical sciences.
Introduction
Dimethylthiocarbamoyl chloride is a versatile organosulfur compound with the formula (CH₃)₂NC(S)Cl.[1] It serves as a crucial intermediate in a variety of chemical transformations, most notably in the Newman-Kwart rearrangement for the synthesis of arylthiols.[1][2] Its electrophilic nature allows it to be a source of the R₂NC(S)⁺ cation, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] The primary industrial and laboratory-scale production of dimethylthiocarbamoyl chloride involves the chlorination of tetramethylthiuram disulfide.[1][2][4] This method is favored for its high yield and scalability.[4]
Reaction Mechanism and Stoichiometry
The synthesis proceeds via the chlorinolysis of tetramethylthiuram disulfide. The reaction involves the cleavage of the disulfide bond by a chlorinating agent, typically elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur (B1233692) dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂).[4] Elemental chlorine is often preferred due to the formation of minimal byproducts.[4]
The balanced chemical equation for the reaction with chlorine is as follows:
[Me₂NC(S)]₂S₂ + 3Cl₂ → 2Me₂NC(S)Cl + 2SCl₂[1]
An alternative representation of the reaction is:
(CH₃)₂NC(S)S–S(S)CN(CH₃)₂ + 2Cl₂ → 2(CH₃)₂NC(S)Cl + S₂Cl₂[4]
The mechanism involves the electrophilic attack of chlorine on the disulfide bond, leading to its cleavage and the formation of the dimethylthiocarbamoyl chloride product.[4]
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing the reaction.
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Remarks |
| Temperature | 40 - 60°C | Temperatures above 60°C can lead to product decomposition, while temperatures below 40°C result in slow reaction kinetics.[4] |
| Purity of Tetramethylthiuram Disulfide | ≥ 97% | High purity minimizes side reactions and ensures a final product purity of >95%.[4] |
| Molar Ratio of Chlorinating Agent | 0.95–1.2 mol per mole of tetramethylthiuram disulfide | This range accounts for potential impurities in the starting material.[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₆ClNS[2] |
| Molar Mass | 123.60 g·mol⁻¹[1] |
| Appearance | Yellow solid or syrup[1][2] |
| Melting Point | 39–43 °C[1] |
| Boiling Point | 90–95 °C at 0.5 mmHg[5] |
Experimental Protocols
The following protocols provide detailed methodologies for both industrial and laboratory-scale synthesis. A key feature of the industrial process is the use of molten dimethylthiocarbamoyl chloride as the reaction medium, which avoids the need for external solvents.[4][6]
Industrial Scale Synthesis
This method utilizes a continuous or semi-batch process.
Procedure:
-
A reactor is initially charged with molten dimethylthiocarbamoyl chloride (10–25% of the total batch size) and heated to 40–60°C.[4]
-
Tetramethylthiuram disulfide and chlorine gas are then introduced incrementally and simultaneously into the molten medium with vigorous stirring.[4]
-
The rate of addition is controlled to maintain the reaction temperature within the optimal range of 40–60°C. External cooling is applied to manage the exothermic nature of the reaction.[4][6]
-
The reaction mixture separates into two phases: an upper product layer of dimethylthiocarbamoyl chloride and a lower, more viscous layer of sulfur chlorides.[5]
-
Upon completion of the additions, the crude product is purified by vacuum distillation.[6]
Laboratory Scale Synthesis
This protocol is adapted from established industrial procedures for a laboratory setting.
Materials:
-
Tetramethylthiuram disulfide (97% purity)
-
Chlorine gas
-
Dimethylthiocarbamoyl chloride (for initial charge)
-
Reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and a cooling bath.
Procedure:
-
Charge the reaction vessel with 40 g of molten dimethylthiocarbamoyl chloride and bring the temperature to 45°C.[4]
-
With continuous stirring, gradually introduce 10 g of 97% pure tetramethylthiuram disulfide.[4]
-
Simultaneously, begin bubbling 10 g of chlorine gas into the mixture over a period of 15 minutes.[4]
-
Maintain the reaction temperature between 45–55°C using a cooling bath to dissipate the heat generated by the exothermic reaction.[4]
-
Continue the alternating addition of tetramethylthiuram disulfide and chlorine in controlled portions until the desired total quantity of reactants has been added. For example, a total of 370 g of tetramethylthiuram disulfide and 110 g of chlorine can be used.[6]
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes to ensure completion.[6]
-
The product, dimethylthiocarbamoyl chloride, can be isolated and purified by vacuum distillation. The product typically distills at approximately 110°C under 20 mbar pressure.[6]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the reaction pathway and a general experimental workflow for the synthesis.
Caption: Reaction pathway for the synthesis of Dimethylthiocarbamoyl Chloride.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of dimethylthiocarbamoyl chloride from tetramethylthiuram disulfide is a robust and efficient method suitable for both industrial and laboratory applications. Careful control of reaction parameters, particularly temperature and reactant stoichiometry, is crucial for achieving high yields and purity. The use of molten product as the reaction medium offers a significant advantage by eliminating the need for additional solvents, thereby simplifying the workup and purification process. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthetic procedure.
References
- 1. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Dimethylthiocarbamoyl chloride 97 16420-13-6 [sigmaaldrich.com]
- 4. Buy Dimethylthiocarbamoyl chloride | 16420-13-6 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents [patents.google.com]
